molecular formula C18H22FN5O2 B5549787 2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide

2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide

Cat. No.: B5549787
M. Wt: 359.4 g/mol
InChI Key: FNNFRJYDLZMVOF-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide is a useful research compound. Its molecular formula is C18H22FN5O2 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.17575312 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorination Chemistry

Research has explored the fluorination of various substrates under mild conditions using perfluoro-[N-(4-pyridyl)acetamide], demonstrating its utility as a selective electrophilic fluorinating agent. This highlights the potential of incorporating fluorine into complex organic molecules, possibly including compounds similar to the one , to modify their reactivity or physical properties (Banks et al., 1996).

Antimicrobial Activity

Synthesized derivatives of pyrimidine-triazole showed antimicrobial activity against selected bacterial and fungal strains. This indicates the potential of similar acetamide derivatives in contributing to the development of new antimicrobial agents, suggesting a path for exploring the biological activity of the compound (Majithiya & Bheshdadia, 2022).

Radioligand Development for PET Imaging

The development of radioligands for PET imaging, specifically [18F]PBR111, from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, indicates the applicability of similar compounds in medical imaging to study brain disorders or inflammation (Dollé et al., 2008).

Anticancer Drug Synthesis

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide with potential anticancer activity through targeting the VEGFr receptor showcases the compound's relevance in cancer research. This opens avenues for the compound to be investigated for similar therapeutic applications (Sharma et al., 2018).

Herbicidal Activity

The design and synthesis of novel N-(2-fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives with herbicidal activities against dicotyledonous weeds highlight the compound's potential application in agriculture (Wu et al., 2011).

Polymorphism in Pharmaceuticals

Studies on polymorphism, such as that of linezolid, provide insights into the solid-state characteristics of drug molecules, which is critical for understanding the stability, solubility, and bioavailability of pharmaceuticals. This knowledge could be applied to similar acetamide derivatives for optimizing drug formulations (Maccaroni et al., 2008).

Chemoselective Acetylation

The chemoselective monoacetylation of amino groups, as demonstrated with 2-aminophenol to N-(2-hydroxyphenyl)acetamide, illustrates the compound's potential utility in synthetic chemistry for selectively modifying biomolecules or pharmaceuticals (Magadum & Yadav, 2018).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with. The different functional groups could potentially interact with different biological targets, leading to a variety of effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and reactivity. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future research directions for this compound could be quite varied, depending on its intended application. If it’s intended to be a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its pharmacokinetic properties, and testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O2/c19-15-3-1-14(2-4-15)11-18(25)21-6-5-20-16-12-17(23-13-22-16)24-7-9-26-10-8-24/h1-4,12-13H,5-11H2,(H,21,25)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNFRJYDLZMVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NCCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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